molecular formula C13H15F6N3O B11082348 N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

N-[1-[(4,6-dimethyl-2-pyridinyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]propanamide

Cat. No.: B11082348
M. Wt: 343.27 g/mol
InChI Key: ZPRFXZHLKQVOAC-UHFFFAOYSA-N
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Description

N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyridinyl group and a hexafluoropropanyl moiety. Its chemical properties make it a valuable subject of study in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE typically involves multiple steps, starting with the preparation of the pyridinylamine derivativeCommon reagents used in these reactions include halogenating agents, nucleophiles, and amide coupling reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridinyl oxides, while reduction can produce amine derivatives .

Scientific Research Applications

N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a drug candidate for certain diseases.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridinyl derivatives and hexafluoropropanyl-containing molecules. Examples include:

Uniqueness

The uniqueness of N-{2-[(4,6-DIMETHYL-2-PYRIDINYL)AMINO]-1,1,1,3,3,3-HEXAFLUORO-2-PROPANYL}PROPANAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C13H15F6N3O

Molecular Weight

343.27 g/mol

IUPAC Name

N-[2-[(4,6-dimethylpyridin-2-yl)amino]-1,1,1,3,3,3-hexafluoropropan-2-yl]propanamide

InChI

InChI=1S/C13H15F6N3O/c1-4-10(23)22-11(12(14,15)16,13(17,18)19)21-9-6-7(2)5-8(3)20-9/h5-6H,4H2,1-3H3,(H,20,21)(H,22,23)

InChI Key

ZPRFXZHLKQVOAC-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC(C(F)(F)F)(C(F)(F)F)NC1=CC(=CC(=N1)C)C

Origin of Product

United States

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